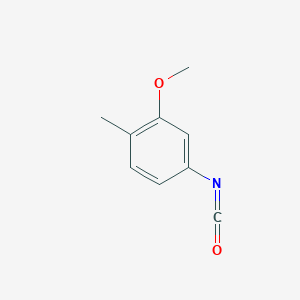

4-Isocyanato-2-methoxy-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Isocyanato-2-methoxy-1-methylbenzene is a derivative of methoxybenzene, which is also known as anisole. This compound is not directly discussed in the provided papers, but its structure can be inferred to be related to the methoxybenzene derivatives that are mentioned. The papers provided focus on the chemical reactions and properties of similar methoxybenzene compounds, which can give insights into the behavior of 4-Isocyanato-2-methoxy-1-methylbenzene.

Synthesis Analysis

The synthesis of methoxybenzene derivatives can be complex and is dependent on the specific functional groups being introduced. For example, the electrochemical thiocyanation of methoxybenzene to produce 1-methoxy-4-thiocyanatobenzene demonstrates the potential for regio- and isomeric-selectivity in the modification of methoxybenzene compounds . Similarly, the Knoevenagel reaction has been used to synthesize photoluminescent phenylene vinylene oligomers from (4-methoxyphenyl)acetonitrile . These methods suggest that the synthesis of 4-Isocyanato-2-methoxy-1-methylbenzene would likely involve selective functionalization of the methoxybenzene core.

Molecular Structure Analysis

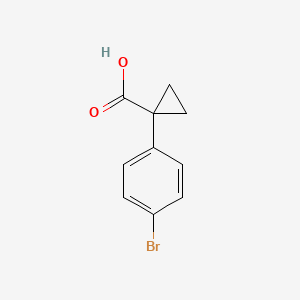

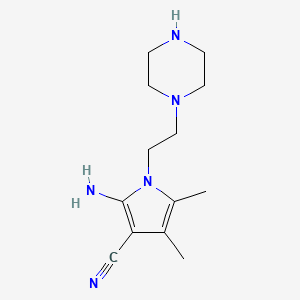

The molecular structure of 4-Isocyanato-2-methoxy-1-methylbenzene would include a methoxy group and a methyl group on the benzene ring, as well as an isocyanato group at the para position relative to the methoxy group. The presence of these groups would influence the electronic distribution and reactivity of the molecule. The papers discuss related compounds, such as the photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which have extended conjugation and show interesting photophysical characteristics .

Chemical Reactions Analysis

The chemical reactions of methoxybenzene derivatives are varied and can be highly selective. The electrochemical thiocyanation of methoxybenzene is an example of a selective reaction that results in a single product, indicating that the methoxy group can direct the functionalization of the benzene ring . The ring-opening of epoxides with ammonium thiocyanate in the presence of a methoxybenzene-based catalyst also shows the potential for methoxybenzene derivatives to participate in or influence chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by its functional groups. The methoxy and methyl groups are electron-donating, which could affect the molecule's reactivity and stability. The isocyanato group is highly reactive and can participate in further chemical reactions. The papers do not directly discuss the properties of 4-Isocyanato-2-methoxy-1-methylbenzene, but they do provide information on related compounds. For instance, the photoluminescent properties of bis-(α-cyano-4-methoxystyryl)benzenes suggest that the methoxy group can impact the electronic properties and light-emitting behavior of benzene derivatives .

Applications De Recherche Scientifique

Electrocatalysis and Synthesis of Thiocyanates

A direct electrochemical thiocyanation of methoxybenzene has been examined, highlighting a method with high regio- and isomeric-selectivity. This process uses glacial acetic acid at ambient temperature, showing the potential application of 4-Isocyanato-2-methoxy-1-methylbenzene in synthesizing thiocyanate compounds via electrochemical routes. The study provides insight into the effect of various parameters on the electrolysis process and proposes a plausible mechanism for thiocyanation, suggesting its utility in organic synthesis and electrocatalysis applications (Gitkis & Becker, 2006).

Photophysical and Theoretical Studies in Material Science

The synthesis and characterization of functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been explored. This research demonstrates the application of 4-Isocyanato-2-methoxy-1-methylbenzene derivatives in developing novel materials with potential uses in anion recognition. These materials were studied for their photophysical properties and theoretical studies, indicating the compound's role in advancing material science, particularly in sensor technology and molecular recognition (Singh et al., 2016).

Renewable Resin Development

Research on renewable high-temperature cyanate ester resins explores the influence of o-methoxy groups, derived from biomass sources like creosol, on the properties of derived polymers. This study underscores the application of 4-Isocyanato-2-methoxy-1-methylbenzene in the development of renewable resins, evaluating its impact on physical properties, cure chemistry, and thermal stability. Such resins have potential applications in the aerospace, automotive, and electronics industries due to their enhanced performance characteristics and sustainability aspect (Harvey et al., 2015).

Environmental Studies and Ozonolysis

A study on the ozonolysis of lignin models, including methoxybenzenes, in aqueous solutions provides insights into the environmental behavior and degradation pathways of similar compounds. The research identifies hydroxylation and muconic products, highlighting the role of 4-Isocyanato-2-methoxy-1-methylbenzene in understanding the environmental impact and degradation processes of lignin-derived materials. This work is crucial for environmental chemistry, particularly in the context of biomass conversion and the natural degradation of organic pollutants (Mvula et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-isocyanato-2-methoxy-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZQXLUODGHLOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585489 |

Source

|

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-2-methoxy-1-methylbenzene | |

CAS RN |

61386-73-0 |

Source

|

| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)